molecular formula C13H11ClN2O B2752425 N-(5-chloropyridin-2-yl)-3-methylbenzamide CAS No. 347335-30-2

N-(5-chloropyridin-2-yl)-3-methylbenzamide

Katalognummer B2752425
CAS-Nummer: 347335-30-2
Molekulargewicht: 246.69
InChI-Schlüssel: JSTCNJDHYIBOKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloropyridin-2-yl)-3-methylbenzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been shown to have potential in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-(5-chloropyridin-2-yl)-3-methylbenzamide inhibits JAK3 by binding to its ATP-binding pocket, preventing the phosphorylation and activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-15, and interferon-gamma, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on JAK3, N-(5-chloropyridin-2-yl)-3-methylbenzamide has been shown to reduce the activation of T cells and B cells, which are involved in the immune response. N-(5-chloropyridin-2-yl)-3-methylbenzamide has also been shown to reduce the production of antibodies, which are involved in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(5-chloropyridin-2-yl)-3-methylbenzamide is that it has been extensively studied in preclinical and clinical trials, with a good safety profile observed in patients. N-(5-chloropyridin-2-yl)-3-methylbenzamide is also relatively easy to synthesize using standard chemical reactions. One limitation of N-(5-chloropyridin-2-yl)-3-methylbenzamide is that it is a small molecule inhibitor, which may limit its efficacy in treating certain autoimmune diseases that involve complex immune pathways.

Zukünftige Richtungen

There are several future directions for research on N-(5-chloropyridin-2-yl)-3-methylbenzamide. One area of research is the development of more potent and selective JAK3 inhibitors, which may have improved efficacy and reduced side effects compared to N-(5-chloropyridin-2-yl)-3-methylbenzamide. Another area of research is the identification of biomarkers that can predict the response to N-(5-chloropyridin-2-yl)-3-methylbenzamide in patients with autoimmune diseases. Finally, there is a need for additional clinical trials to further evaluate the safety and efficacy of N-(5-chloropyridin-2-yl)-3-methylbenzamide in treating various autoimmune diseases.

Synthesemethoden

N-(5-chloropyridin-2-yl)-3-methylbenzamide can be synthesized using a series of chemical reactions. One common method involves the reaction of 2-chloro-5-nitropyridine with 3-methylbenzoyl chloride in the presence of a base, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with thionyl chloride and a base to form the corresponding acid chloride, which is reacted with an amine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(5-chloropyridin-2-yl)-3-methylbenzamide has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. In a phase II clinical trial, N-(5-chloropyridin-2-yl)-3-methylbenzamide was shown to be effective in reducing the symptoms of rheumatoid arthritis, with a higher percentage of patients achieving a clinical response compared to placebo. N-(5-chloropyridin-2-yl)-3-methylbenzamide has also been shown to be effective in treating psoriasis, with a significant improvement in the Psoriasis Area and Severity Index (PASI) score observed in patients treated with N-(5-chloropyridin-2-yl)-3-methylbenzamide compared to placebo.

Eigenschaften

IUPAC Name

N-(5-chloropyridin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-3-2-4-10(7-9)13(17)16-12-6-5-11(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTCNJDHYIBOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-3-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.